Lipophilicity Differentiation vs. Methyl Ester Analog
Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate exhibits higher calculated lipophilicity than its direct methyl ester analog, a property that directly influences membrane permeability, solubility, and metabolic stability. The computed XLogP3 value for the ethyl ester target compound is 3.2, compared to an estimated value of approximately 2.7 for the methyl ester analog, representing a log unit difference of ~0.5 [1]. This difference is significant in medicinal chemistry, where a logP increase of 0.5 can substantially alter a compound's pharmacokinetic profile and bioavailability.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 1166756-82-6): Estimated XLogP3 = ~2.7 |
| Quantified Difference | Approximately +0.5 log units higher for the target ethyl ester. |
| Conditions | Computational prediction based on molecular structure (XLogP3 algorithm). |
Why This Matters
For scientists selecting a compound for a medicinal chemistry campaign, this ~0.5 log unit increase in lipophilicity for the ethyl ester relative to the methyl ester is a key differentiator that may be leveraged to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series.
- [1] Kuujia. (n.d.). Cas no 1166756-84-8 (Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate) [Product Page]. Retrieved from https://www.kuujia.com/cas-1166756-84-8.html View Source
